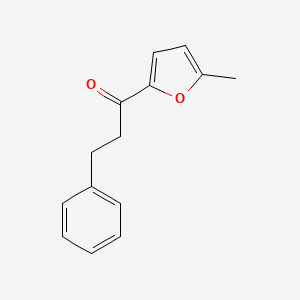![molecular formula C13H13NO2 B14315377 4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol CAS No. 107003-92-9](/img/structure/B14315377.png)
4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol is a chemical compound that features a phenol group attached to a pyridine ring via an ethoxy linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol typically involves multiple steps. One common method starts with the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The ethoxy linker allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used.
Reduction: Sodium and ammonium chloride in ethanol solution.
Substitution: Trimethylsilyl cyanide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, reduced pyridine derivatives, and substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology: Investigated for its role in inhibiting collagen synthesis in liver fibrosis models.
Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol involves its interaction with molecular targets such as vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β). These interactions can inhibit collagen synthesis and reduce fibrosis in liver models . The compound’s effects are mediated through pathways involving the inhibition of collagen prolyl-4-hydroxylase (CP4H) and transforming growth factor-β1 (TGF-β1) expression .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Pyridin-2-yl)phenol
- 2-(Pyridin-2-yl)pyrimidine derivatives
- N-(Pyridin-2-yl)amides
Uniqueness
4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol is unique due to its ethoxy linker, which provides additional flexibility and reactivity compared to similar compounds
Propiedades
Número CAS |
107003-92-9 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
4-(2-pyridin-2-yloxyethyl)phenol |
InChI |
InChI=1S/C13H13NO2/c15-12-6-4-11(5-7-12)8-10-16-13-3-1-2-9-14-13/h1-7,9,15H,8,10H2 |
Clave InChI |
HJTDPCMFZOQJRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)OCCC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


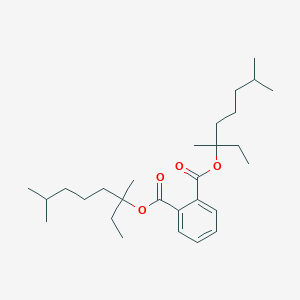
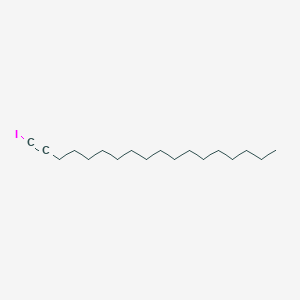
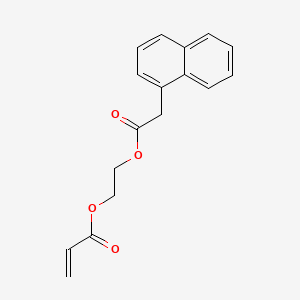
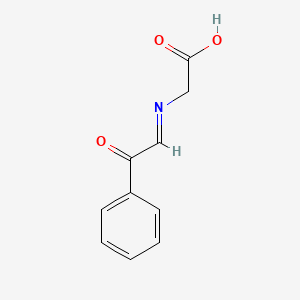
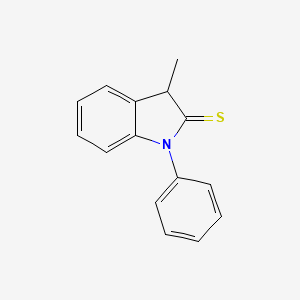
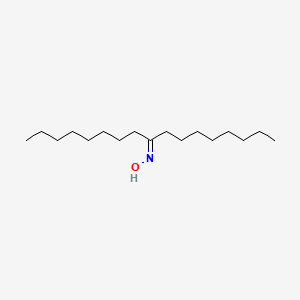
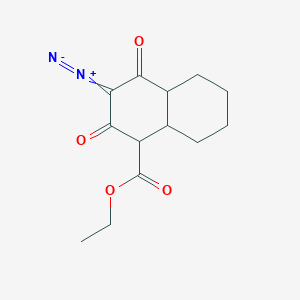
![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)
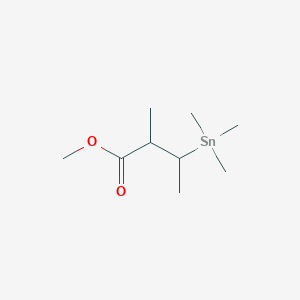


![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)
